molecular formula C7H4BrClN2 B1292561 6-Bromo-3-chloro-1H-indazole CAS No. 885271-78-3

6-Bromo-3-chloro-1H-indazole

Cat. No.: B1292561
CAS No.: 885271-78-3
M. Wt: 231.48 g/mol
InChI Key: LDBXLSQSRZCYHL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 3 positions, respectively. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound acts as an inhibitor of COX-2, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a protein involved in cell growth and survival pathways . By inhibiting PI3K, this compound can modulate cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and increased cell death. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In normal cells, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with the ATP-binding site of PI3K, preventing its activation and subsequent downstream signaling . This inhibition leads to decreased cell survival and increased apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB and p53, which play critical roles in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under ambient conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its therapeutic efficacy and potential for toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The compound’s localization can also influence its interactions with other biomolecules and its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1H-indazole typically involves the cyclization of appropriately substituted hydrazines and aldehydes. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-3-chloro-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 6-Bromo-1H-indazole
  • 3-Chloro-1H-indazole
  • 5-Bromo-3-chloro-1H-indazole

Comparison: 6-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-bromo-3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBXLSQSRZCYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646556
Record name 6-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-78-3
Record name 6-Bromo-3-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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